molecular formula C12H18ClNO2 B1236539 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 63283-42-1

6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1236539
CAS RN: 63283-42-1
M. Wt: 243.73 g/mol
InChI Key: UJXLTDHDLUBZBL-UHFFFAOYSA-N
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Description

"6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride" is a chemical compound that has been synthesized and studied for its structural and chemical properties. The synthesis process and structural characterization of related compounds have been documented in various research studies.

Synthesis Analysis

The synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves acylation, the Bischler-Napieralski reaction, reduction, and finally, salt formation with muriatic acid. The overall yield reported was 41.1%, marking a significant contribution to the literature on this compound's synthesis (Lin Xi, 2011).

Molecular Structure Analysis

The absolute configurations and crystal structures of related compounds have been determined through X-ray diffractometric analysis, which revealed the stereochemistry and detailed molecular structure of these compounds. For example, the crystal structure of the R-hydrochloride salt form of a stereospecifically synthesized derivative has been fully determined, providing insight into the spatial arrangement of atoms within the molecule (D. Mondeshka et al., 1992).

Chemical Reactions and Properties

Research into the chemical reactions and properties of derivatives of 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has led to the identification of compounds with potential pharmacological activities. For instance, the synthesis of a series of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines based on structure-active relationship information has been described, with one of the molecules showing significant anticonvulsant activity (R. Gitto et al., 2010).

Physical Properties Analysis

The physical properties, such as crystallization and conformation of derivatives, have been examined through various techniques, including X-ray crystallography. This analysis has provided detailed information on the conformation and arrangement of molecules in the solid state, contributing to a better understanding of the physical characteristics of these compounds (G. Argay et al., 1995).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, have been explored through synthesis and evaluation studies. These studies have led to the development of derivatives with varied chemical functionalities and potential applications in pharmacology and medicinal chemistry (R. Gitto et al., 2007).

Scientific Research Applications

Enamine Reactions and Synthesis of Derivatives

  • Research on Enamines: A study by Granik et al. (1982) investigated the reactions of 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with acyl chlorides, leading to the synthesis of 2-oxopyrimido[4,3-a]isoquinoline derivatives. This research provides insights into the chemical behavior of this compound and its potential in synthesizing novel derivatives (Granik et al., 1982).

Analgesic and Anti-inflammatory Properties

  • Analgesic and Anti-Inflammatory Effects: Rakhmanova et al. (2022) explored the analgesic and anti-inflammatory activities of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Their findings suggest that this compound has significant potential in medical applications as a non-narcotic analgesic (Rakhmanova et al., 2022).

Synthesis and Toxicity Evaluation

  • Local Anesthetic Activity and Toxicity Studies: A study by Azamatov et al. (2023) focused on the synthesis of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, evaluating their local anesthetic activity and acute toxicity. The research highlights the importance of understanding the structure-toxicity relationship for potential drug candidates (Azamatov et al., 2023).

Crystallography and Structural Analysis

  • X-Ray Crystallography Studies: The structural aspects of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been analyzed through X-ray crystallography, as demonstrated in studies by Argay et al. (1995) and Wouters et al. (2010). These analyses are crucial for understanding the molecular structure and potential applications in various fields (Argay et al., 1995); (Wouters et al., 2010).

Anticonvulsant Properties

  • Anticonvulsant Effects: Gitto et al. (2010) described the synthesis of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and their evaluation as anticonvulsants. This highlights the potential therapeutic application of these compounds in treating epilepsy (Gitto et al., 2010).

Synthesis for Alkaloid Preparation

  • Preparation of Alkaloids: The study by Blank and Opatz (2011) demonstrates the synthesis of various alkaloids from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, underlining its role as a precursor in alkaloid synthesis (Blank & Opatz, 2011).

Pharmaceutical Applications

  • Dynamic Kinetic Enzymatic Hydrolysis: Paál et al. (2008) achieved the synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through dynamic kinetic resolution, indicating its potential in pharmaceutical applications (Paál et al., 2008).

Psychopharmacological Activity

  • Psychopharmacological Effects: Sanoev (2022) investigated the psychopharmacological activity of 1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, shedding light on its potential use in psychopharmacology (Sanoev, 2022).

Conformational Analysis

  • Conformational Studies: Sohár et al. (1992) conducted a conformational analysis of stereoisomeric 1,2,3,4-tetrahydroisoquinolines, providing valuable information about the structural aspects and potential pharmaceutical applications of these compounds (Sohár et al., 1992).

Synthesis Methods and Applications

  • Practical Synthesis Approaches: Zhong and Bulger (2011) presented a practical and scalable synthesis method for N-Halo compounds, including 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. This highlights the compound's relevance in synthetic chemistry (Zhong & Bulger, 2011).

Stereochemistry and Biological Activity

  • Stereochemistry and Bioactivity: Mondeshka et al. (1992) and Naicker et al. (2011) explored the stereochemistry and biological activities of tetrahydroisoquinoline derivatives, providing insights into their potential therapeutic uses (Mondeshka et al., 1992); (Naicker et al., 2011).

Radio-Labeled Derivatives for Brain Imaging

  • PET AMPA Receptor Ligands: Gao et al. (2006) synthesized carbon-11 and fluorine-18 labeled derivatives of this compound as potential PET AMPA receptor ligands for imaging brain diseases, illustrating its application in neuroimaging (Gao et al., 2006).

Novel Derivative Synthesis

  • Novel Derivative Synthesis: Research by Aghekyan et al. (2009) involved synthesizing novel derivatives of 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinoline, expanding the scope of this compound in synthetic chemistry (Aghekyan et al., 2009).

Safety And Hazards

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8;/h6-8,13H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXLTDHDLUBZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

63283-42-1
Record name 63283-42-1
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Record name 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
W Stammel, R Müller, H Thomas - International journal of biochemistry, 1993 - Elsevier
1. We report for the first time on the production and characterization of antibodies against a naturally occurring tetrahydroisoquinoline, namely salsolidine (6,7-dimethoxy-1-methyl-1,2,3,…
Number of citations: 4 www.sciencedirect.com
LM Khalilov, LV Parfenova, SV Pechatkina… - Journal of …, 2004 - Elsevier
This paper is dedicated to a study of properties of the following novel optically active organoaluminium compounds (OACs): (1S,2S)-l,7,7-trimethyl-2-[(dialkylalumina)oxy]-bicyclo[2.2.1]…
Number of citations: 11 www.sciencedirect.com
GA Aleku, H Man, SP France, F Leipold, S Hussain… - Acs …, 2016 - ACS Publications
The imine reductase AoIRED from Amycolatopsis orientalis (Uniprot R4SNK4) catalyzes the NADPH-dependent reduction of a wide range of prochiral imines and iminium ions, …
Number of citations: 112 pubs.acs.org
M Berglund, MF Dalence-Guzmán, S Skogvall… - Bioorganic & medicinal …, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …
Number of citations: 25 www.sciencedirect.com
GA Aleku - 2017 - search.proquest.com
Novel biocatalysts for the enantioselective reduction of imines and reductive amination of a broad range of carbonyl compounds have been developed. Unlike other imine reductases (…
Number of citations: 1 search.proquest.com
M Berglund, S Skogvall, O Sterner - Bioorganic & medicinal chemistry, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …
Number of citations: 40 www.sciencedirect.com

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